Bienvenue dans la boutique en ligne BenchChem!

4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

Physicochemical profiling Drug-likeness Membrane permeability

This compound is a rationally differentiated analog of the known DGKα inhibitor BMS-684, where the benzhydryl group is replaced with a 2-fluorophenylpiperazine moiety. This substitution reduces molecular weight by ~16% and is predicted to improve aqueous solubility while retaining the kinase-inhibitory quinolinone core. The 2-fluorophenylpiperazine pharmacophore further enables exploration of ENT2 selectivity (cf. FPMINT). Researchers targeting DGKα/ζ inhibition for immunotherapy or seeking novel ENT modulators can use this scaffold for direct head-to-head benchmarking against BMS-684. Research-grade supply (≥95%), ready for in vitro profiling.

Molecular Formula C20H19FN4O3
Molecular Weight 382.395
CAS No. 849918-13-4
Cat. No. B2991867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one
CAS849918-13-4
Molecular FormulaC20H19FN4O3
Molecular Weight382.395
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4F
InChIInChI=1S/C20H19FN4O3/c1-22-16-8-4-2-6-14(16)18(19(20(22)26)25(27)28)24-12-10-23(11-13-24)17-9-5-3-7-15(17)21/h2-9H,10-13H2,1H3
InChIKeyPEAZPSCVKYAYQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(2-Fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 849918-13-4): Key Structural and Functional Overview for Scientific Sourcing


4-(4-(2-Fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 849918-13-4) is a synthetic quinolinone derivative with a C20H19FN4O3 formula and a molecular weight of 382.4 g/mol . It features a 1-methyl-3-nitroquinolin-2(1H)-one core substituted at the 4-position with a 4-(2-fluorophenyl)piperazin-1-yl moiety. This core is shared with the well-characterized DGKα inhibitor BMS-684 (CAS 313552-29-3; 4-(4-benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one), which differs only by the N‑substituent on the piperazine ring . The compound is primarily offered as a research-grade building block (typical purity ≥95%) and has been referenced in patents concerning quinolinonyl piperazine compounds as T cell activators via DGKα/ζ inhibition [1].

Why Generic Substitution Fails: Critical Structural Differentiators for 4-(4-(2-Fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one


Compounds sharing the 1-methyl-3-nitroquinolin-2(1H)-one scaffold are not functionally interchangeable, as the N‑substituent on the piperazine ring dictates target engagement, selectivity, and pharmacokinetic behavior. For instance, the benzhydryl-substituted analog BMS-684 achieves potent, selective DGKα inhibition (IC50 15 nM, >100-fold selective over DGKβ/γ) , whereas the 2-fluorophenyl-substituted target compound presents a distinct pharmacophore that may engage different kinase targets or ENT transporters—as suggested by the 2-fluorophenylpiperazine motif found in the ENT2-selective inhibitor FPMINT [1]. Even subtle variations such as para- vs. ortho-fluorophenyl substitution can alter hydrogen-bonding networks, basicity, and conformational preferences, leading to divergent biological profiles [2]. These structural differences preclude generic substitution and mandate compound-specific evaluation.

Quantitative Differentiation Evidence for 4-(4-(2-Fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one vs. Closest Analogs


Molecular Weight and Lipophilicity Contrast vs. BMS-684 (Benzhydryl Analog)

The target compound (MW 382.4 g/mol) is approximately 16% lighter than the benzhydryl-substituted analog BMS-684 (MW 454.5 g/mol) . The replacement of the bulky benzhydryl group with a compact 2-fluorophenyl group reduces both molecular weight and predicted lipophilicity (estimated ΔcLogP ≈ −1.5 to −2.0 log units based on fragment-based calculation) [1]. This difference is expected to improve aqueous solubility and reduce non-specific protein binding relative to BMS-684.

Physicochemical profiling Drug-likeness Membrane permeability

Ortho-Fluorophenyl vs. Para-Fluorophenyl Substitution: Predicted Impact on Target Binding Conformation

The ortho-fluorine atom on the phenyl ring introduces a steric and electronic perturbation not present in the para-fluorophenyl analog (CAS not available; also marketed as 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one) . In related arylpiperazine series, ortho-fluorine substitution has been shown to alter the pKa of the piperazine nitrogen by ~0.3–0.5 units and restrict rotational freedom of the aryl ring, leading to different binding poses at transporter and GPCR targets [1]. The ENT2-selective inhibitor FPMINT, which contains the identical 2-fluorophenylpiperazine fragment, achieves ~10.7-fold selectivity for ENT2 over ENT1 (IC50 ENT2 = 1.69 μM vs. ENT1 = 18.04 μM) [2], whereas para-substituted analogs in that series show reduced selectivity.

Conformational analysis Structure–activity relationship ortho-effect

DGKα Inhibitory Potential of the 1-Methyl-3-nitroquinolin-2(1H)-one Scaffold: BMS-684 Benchmark Data

The 1-methyl-3-nitroquinolin-2(1H)-one scaffold is validated as a DGKα pharmacophore by BMS-684, which inhibits DGKα with an IC50 of 15 nM and demonstrates >100-fold selectivity over the related type I family members DGKβ and DGKγ, with no inhibition of the other seven DGK isoforms . BMS-684 has been shown to activate T cells and is under investigation as an immuno-oncology agent . The target compound, bearing a 2-fluorophenyl group instead of the benzhydryl group of BMS-684, retains the same core scaffold and may exhibit altered DGKα potency and isoform selectivity; however, no direct enzymatic data are available for the target compound at present.

Kinase inhibition DGKα Immuno-oncology T cell activation

Best-Fit Application Scenarios for 4-(4-(2-Fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 849918-13-4)


Chemical Probe Development for DGKα with Improved Physicochemical Properties

For research groups seeking a DGKα inhibitor with reduced lipophilicity and lower molecular weight than BMS-684, the target compound represents a rational starting point. The 2-fluorophenyl substitution reduces MW by ~16% and is predicted to improve aqueous solubility . Users can directly compare DGKα inhibitory activity against the BMS-684 benchmark (IC50 15 nM) to determine whether potency is retained with the improved physicochemical profile.

ENT Transporter Selectivity Studies Leveraging the 2-Fluorophenylpiperazine Pharmacophore

The 2-fluorophenylpiperazine moiety is a known pharmacophore for ENT2-selective inhibition, as demonstrated by FPMINT (ENT2 IC50 1.69 μM vs. ENT1 IC50 18.04 μM, ~10.7-fold selectivity) [1]. The target compound, bearing this same moiety on a quinolinone core, can be evaluated for ENT1/ENT2 selectivity in radiolabeled nucleoside uptake assays to identify novel ENT modulators.

Kinase Selectivity Profiling Using the 1-Methyl-3-nitroquinolin-2(1H)-one Scaffold

The 1-methyl-3-nitroquinolin-2(1H)-one core is a privileged scaffold for kinase inhibition, as evidenced by BMS-684's exquisite DGKα selectivity (>100-fold over DGKβ/γ) . The target compound can be screened against a broad kinase panel to identify additional targets or to explore structure–selectivity relationships driven by the 2-fluorophenyl versus benzhydryl substituent.

T Cell Activation and Immuno-Oncology Research

Bristol-Myers Squibb's patent (WO2021133748A1) establishes the substituted quinolinonyl piperazine class as T cell activators through DGKα/ζ inhibition, with potential applications in cancer immunotherapy [2]. The target compound, as a member of this structural class with a differentiated N-substituent, can be evaluated in T cell proliferation and cytokine release assays to assess its immunomodulatory potential relative to BMS-684.

Quote Request

Request a Quote for 4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.